(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one
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Overview
Description
(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that combines an oxazolidinone ring with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a Heck reaction, where a vinyl halide reacts with a pyrrole derivative in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the ethyl group to the oxazolidinone ring, which can be done using standard alkylation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the optimal palladium catalyst in the Heck reaction.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyrrole ring or the oxazolidinone ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives and pyrrole-containing compounds.
Oxazolidinones: These compounds are known for their antibacterial properties and are used in the development of antibiotics.
Pyrrole Derivatives: Pyrrole-containing compounds have a wide range of applications, including in the development of pharmaceuticals and materials.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to interact with a diverse range of molecular targets
Properties
CAS No. |
863032-07-9 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(4R)-4-ethyl-4-[2-(1-methylpyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(9-16-11(15)13-12)7-6-10-5-4-8-14(10)2/h4-8H,3,9H2,1-2H3,(H,13,15)/t12-/m1/s1 |
InChI Key |
RDKFNAKIVREQIA-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@]1(COC(=O)N1)C=CC2=CC=CN2C |
Canonical SMILES |
CCC1(COC(=O)N1)C=CC2=CC=CN2C |
Origin of Product |
United States |
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